Quinoline, decahydro-1-methyl-, trans-
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Overview
Description
trans-Decahydro-1-methylquinoline: is a chemical compound belonging to the class of decahydroquinolines It is a saturated derivative of quinoline, characterized by the presence of a methyl group at the first position and a trans configuration of the hydrogen atoms on the decahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Decahydro-1-methylquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 1-methylquinoline using a platinum or palladium catalyst under high pressure and temperature conditions. The reaction proceeds through the addition of hydrogen atoms to the quinoline ring, resulting in the formation of the decahydroquinoline structure.
Industrial Production Methods: In an industrial setting, the production of trans-Decahydro-1-methylquinoline can be achieved through continuous flow hydrogenation processes. These processes utilize fixed-bed reactors loaded with a suitable catalyst, such as platinum on carbon, and operate under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: trans-Decahydro-1-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The methyl group and hydrogen atoms on the decahydroquinoline ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using platinum or palladium catalysts.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted decahydroquinoline derivatives.
Scientific Research Applications
Chemistry: trans-Decahydro-1-methylquinoline is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, trans-Decahydro-1-methylquinoline derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with biological targets, leading to the development of new therapeutic agents.
Medicine: The compound and its derivatives have shown promise in medicinal chemistry for the treatment of various diseases, including cancer and infectious diseases. Their ability to modulate biological pathways makes them valuable candidates for drug development.
Industry: In the industrial sector, trans-Decahydro-1-methylquinoline is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of trans-Decahydro-1-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor function by binding to specific receptor sites.
Comparison with Similar Compounds
cis-Decahydro-1-methylquinoline: Differing in the configuration of hydrogen atoms, this compound has distinct stereochemical properties.
Decahydroquinoline: Lacks the methyl group, resulting in different chemical and biological properties.
Quinoline: The unsaturated parent compound with aromatic properties.
Uniqueness: trans-Decahydro-1-methylquinoline is unique due to its specific trans configuration and the presence of a methyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
875-63-8 |
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Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(4aR,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C10H19N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h9-10H,2-8H2,1H3/t9-,10+/m1/s1 |
InChI Key |
AAARTTJTRNAYHQ-ZJUUUORDSA-N |
Isomeric SMILES |
CN1CCC[C@@H]2[C@@H]1CCCC2 |
Canonical SMILES |
CN1CCCC2C1CCCC2 |
Origin of Product |
United States |
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